molecular formula C17H18N2O2 B3866838 N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide

N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide

Cat. No. B3866838
M. Wt: 282.34 g/mol
InChI Key: JEDITGKOELFWHS-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, also known as MBPPH, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. In animal studies, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have low toxicity and to be well-tolerated.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is its versatility, as it can be used for a wide range of applications. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can be sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are numerous future directions for the study of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide. One area of research is the development of new synthetic methods for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its derivatives. Another area of research is the exploration of new applications for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, such as in the development of new drugs or materials. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its potential toxicity in vivo.
In conclusion, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is a versatile chemical compound that has been the subject of numerous scientific studies. Its potential applications in various fields, including medicinal chemistry, material science, and environmental science, make it an important target for future research. While there are limitations to working with N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, its versatility and potential make it a valuable tool for scientific exploration.

Scientific Research Applications

N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been investigated for its anticancer, antifungal, and antimicrobial properties. In material science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been used for the synthesis of metal complexes and nanoparticles. In environmental science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been explored for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-9-5-8-15(12-16)13-18-19-17(20)11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,20)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDITGKOELFWHS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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